5-fluoro-1H-benzo[d]imidazole
Overview
Description
5-Fluoro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that contains a fluorine atom substituted at the fifth position of the benzimidazole ring Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications
Mechanism of Action
Target of Action
5-Fluoro-1H-benzo[d]imidazole is a derivative of imidazole, a heterocyclic compound that has been found to have a broad range of biological activities Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets and mode of action .
Result of Action
It is known that imidazole derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
5-Fluoro-1H-benzo[d]imidazole has been found to interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It is known that some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Molecular Mechanism
It is known that some benzimidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriately substituted o-phenylenediamine with a fluorinated carboxylic acid or its derivatives. One common method includes the reaction of 4-fluoro-1,2-phenylenediamine with formic acid under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of substituted benzimidazoles with various functional groups.
Scientific Research Applications
5-Fluoro-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- 5-Chloro-1H-benzo[d]imidazole
- 5-Bromo-1H-benzo[d]imidazole
- 5-Methyl-1H-benzo[d]imidazole
Comparison: 5-Fluoro-1H-benzo[d]imidazole is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits higher stability and enhanced biological activity. The small size and high electronegativity of fluorine contribute to these unique characteristics, making this compound a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-fluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSUKNAKOLBIPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284470 | |
Record name | 5-Fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1977-72-6 | |
Record name | 1977-72-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-fluoro-1H-benzo[d]imidazole interact with myeloperoxidase (MPO)?
A: The provided research paper focuses on identifying novel MPO inhibitors through virtual screening and in vitro testing. [] While it mentions (R)-2-(1-((2,3-dihydro-1H-imidazol-2-yl)methyl)pyrrolidin-3-yl)-5-fluoro-1H-benzo[d]imidazole as a potent inhibitor with an IC50 of 50 nM, it doesn't delve into the specific molecular interactions between this compound and MPO. Further research is needed to elucidate the precise binding mechanism, such as identifying the binding site and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) involved.
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